molecular formula C10H14Br6 B1605811 Hexabromocyclodecane CAS No. 25495-98-1

Hexabromocyclodecane

Cat. No. B1605811
CAS RN: 25495-98-1
M. Wt: 613.6 g/mol
InChI Key: GRPTWLLWXYXFLX-UHFFFAOYSA-N
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Description

Hexabromocyclododecane (HBCD) is a cycloaliphatic brominated flame retardant . It has been widely used as an additive in fire safety applications, particularly in constructing buildings composed of extruded or expanded polystyrene foam. The synthetic profile of HBCD diastereoisomers typically consists of approximately 28% α-HBCD, 13% β-HBCD, and 59% γ-HBCD .


Synthesis Analysis

HBCD has been produced since the 1960s and is the third most widely used brominated flame retardant globally . Its primary application (above 95%) lies in the building industry, where it is incorporated at less than 3% by weight into thermal insulation materials made of extruded or expanded polystyrene foam. Secondary uses include upholstered furniture, automobile interior textiles, car cushions, and electric and electronic equipment .


Molecular Structure Analysis

The chemical formula for HBCD is C~12~H~18~Br~6~ . It consists of a cyclic structure with six bromine atoms attached to the carbon backbone. The three stereoisomers—α-HBCD, β-HBCD, and γ-HBCD—differ in the arrangement of bromine atoms around the cyclohexane ring .


Chemical Reactions Analysis

HBCD is known for its environmental persistence , which raises concerns about its long-term impact. It can be released into the environment through various pathways, including production, manufacturing, customer use, waste disposal, landfilling, incineration, and recycling. The compound is persistent in the air and can migrate over long distances, even reaching remote regions like the Arctic. In biota, HBCD has been detected in human plasma, blood, adipose tissue, and higher trophic levels. It is toxic to aquatic organisms, affecting their reproductive and developmental processes and causing central nervous system deterioration .


Physical And Chemical Properties Analysis

  • Partition Coefficient (Log Kow) : Log Kow values differ for each isomer .

Safety and Hazards

  • Cancer Risk : HBCD can induce cancer by causing inappropriate antidiuretic hormone syndrome .

Future Directions

  • Investigating effective remediation methods, including bioremediation using microorganisms and nanomaterials .

properties

IUPAC Name

1,1,2,2,3,3-hexabromocyclodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br6/c11-8(12)6-4-2-1-3-5-7-9(13,14)10(8,15)16/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPTWLLWXYXFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(C(CCC1)(Br)Br)(Br)Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180181
Record name Cyclodecane, hexabromo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexabromocyclodecane

CAS RN

25495-98-1
Record name Cyclodecane, hexabromo
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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